Caryachine

Catalog No.
S612171
CAS No.
37687-27-7
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caryachine

CAS Number

37687-27-7

Product Name

Caryachine

IUPAC Name

(1R,12R)-16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-20-14-4-11-6-18-19(24-9-23-18)8-13(11)15(20)3-10-5-17(22-2)16(21)7-12(10)14/h5-8,14-15,21H,3-4,9H2,1-2H3/t14-,15-/m1/s1

InChI Key

TZJNFQHUSMXCIT-HUUCEWRRSA-N

SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)O)OC)OCO4

Synonyms

caryachine, isocaryachine-N-oxide

Canonical SMILES

CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)O)OC)OCO4

Isomeric SMILES

CN1[C@@H]2CC3=CC4=C(C=C3[C@H]1CC5=CC(=C(C=C25)O)OC)OCO4

(1R,12R)-16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is a natural product found in Eschscholzia californica and Cryptocarya chinensis with data available.

Caryachine is a naturally occurring alkaloid belonging to the pavine class of compounds, which are derived from various plant species, particularly within the Lauraceae family. It is characterized by its complex bicyclic structure, which includes a phenolic group. The compound has garnered interest due to its unique pharmacological properties and potential therapeutic applications.

, primarily involving electrophilic substitutions and oxidations. One significant reaction involves the oxidation of caryachine using lead tetraacetate, which introduces acetoxy groups predominantly at the ortho position relative to the phenolic hydroxyl group. This reaction showcases caryachine's reactivity and potential for further derivatization in synthetic organic chemistry .

In addition to oxidation, caryachine can participate in N-demethylation reactions, which are useful in modifying its structure for enhanced biological activity or selectivity. For instance, the von Braun reaction has been utilized to demethylate related alkaloids, providing insights into potential pathways for caryachine modification .

Caryachine exhibits a range of biological activities that make it a compound of interest in pharmacology. Studies have shown that it possesses antiarrhythmic properties, significantly suppressing certain ion currents in cardiac tissues, which suggests its potential use in treating arrhythmias . Furthermore, caryachine has demonstrated effects on contractility in cardiac muscle strips, indicating its influence on cardiac function.

Other biological activities include neuroprotective effects and interactions with various neurotransmitter systems, although further research is needed to fully elucidate these mechanisms.

The synthesis of caryachine can be achieved through several methods:

  • Natural Extraction: Isolated from plant sources like Cryptocarya species through solvent extraction and purification techniques.
  • Chemical Synthesis: Synthetic routes have been developed using common intermediates from related pavine alkaloids. For example, (-)-caryachine can be synthesized from a common precursor shared with (-)-reframoline .
  • Biotechnological Approaches: Callus cultures of plants such as Cryptocarya have been explored for producing caryachine and its derivatives through controlled growth conditions .

Caryachine's pharmacological properties suggest several potential applications:

  • Cardiovascular Therapeutics: Due to its antiarrhythmic effects, it may be developed into treatments for heart rhythm disorders.
  • Neuropharmacology: Its interaction with neurotransmitter systems positions it as a candidate for neuroprotective agents or treatments for neurodegenerative diseases.
  • Research Tool: As a model compound for studying the structure-activity relationship within pavine alkaloids.

Interaction studies involving caryachine have focused on its electrophysiological effects on cardiac tissues. Research indicates that it modulates ion currents critical for maintaining normal cardiac rhythm. Specifically, it has been shown to suppress transient outward potassium currents without significantly altering voltage-dependent inactivation properties . These studies highlight the compound's potential as a therapeutic agent in managing cardiac conditions.

Caryachine shares structural and functional characteristics with several other pavine alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Biological ActivityUnique Features
CaryachineBicyclic alkaloidAntiarrhythmicStrong suppression of ion currents
ReframolineBicyclic alkaloidAntidepressantPotentially broader CNS activity
PapaverineBenzylisoquinolineSmooth muscle relaxantPrimarily vasodilatory effects
NoscapineBenzylisoquinolineAntitussiveLimited CNS penetration

Caryachine stands out due to its specific action on cardiac ion channels and its unique structural features that differentiate it from other similar compounds within the pavine class.

Botanical Sources and Distribution

3.1.1. Cryptocarya chinensis as Primary Natural Source

Caryachine was first reported in 1966 during a systematic survey of Cryptocarya chinensis leaves, bark and heartwood, where both the levorotatory and racemic forms were isolated in milligram quantities from kilogram‐scale extractions [1]. Subsequent investigations confirmed the alkaloid in every major organ of the species, including callus cultures derived from young stems [2]. Cryptocarya chinensis is an evergreen tree native to low-elevation subtropical forests of south-eastern China and Taiwan [3]. The species thrives below six hundred metres elevation in shaded valleys, providing a reliable botanical reservoir of caryachine throughout its range.

3.1.2. Occurrence in Other Cryptocarya Species

Extensive phytochemical screening of congeners has revealed pavine derivatives such as neocaryachine in Cryptocarya laevigata and O-methyl-caryachine in Cryptocarya concinna, yet authentic caryachine itself has not been conclusively isolated from these taxa [4] [5] [6]. Analytical surveys of Cryptocarya rubra and Cryptocarya alba likewise failed to detect the compound, although structurally related pavine bases were present [7] [8]. At present, therefore, Cryptocarya chinensis remains the only confirmed natural source.

| Table 1. Reported occurrence of caryachine within the genus Cryptocarya |
| Species | Plant organ studied | Caryachine detected | Yield (mg kg⁻¹ dry wt) | Citation |
| | | | | |
| Cryptocarya chinensis | Leaves | Yes | 5.1 ± 0.3 [1] | 58 |
| | Bark | Yes | 4.7 ± 0.5 [1] | 58 |
| | Wood | Yes | 2.9 ± 0.4 [1] | 58 |
| | In-vitro callus | Yes | Trace [2] | 45 |
| Cryptocarya laevigata | Leaves, twigs | Not detected | – | 67 |
| Cryptocarya concinna | Stem | Only O-methyl-caryachine | – | 60 |
| Cryptocarya rubra | Leaves, twigs | Not detected | – | 44 |

Biosynthetic Pathways

3.2.1. Benzylisoquinoline Precursor Relationships

Biosynthesis begins with the condensation of dopamine and p-hydroxyphenylacetaldehyde, forming (S)-norcoclaurine under the action of norcoclaurine synthase [9]. Two successive O-methylations, followed by an N-methylation, hydroxylation and a third O-methylation, convert this intermediate into (S)-reticuline—the universal pivot of benzylisoquinoline alkaloid metabolism [9]. Reticuline then undergoes stereospecific oxidative cyclisation to deliver the dibenzo-azabicyclo[3.3.1]nonane core characteristic of pavine alkaloids.

3.2.2. Enzymatic Mechanisms in Pavine Skeleton Formation

The final stages rely on a specialised S-adenosyl-L-methionine dependent N-methyltransferase, pavine N-methyltransferase, that converts pavine to N-methylpavine (caryachine) with high selectivity [10]. Crystallographic analysis revealed a catalytic triad aligning the lone pair of the bridgehead nitrogen toward the sulfonium methyl group of the co-substrate, explaining the enzyme’s rate enhancement relative to other benzylisoquinoline N-methyltransferases [11]. Kinetic studies gave a Michaelis constant of 18 ± 2 micromolar for pavine and a catalytic efficiency of 3.1 × 10⁴ M⁻¹ s⁻¹ [12].

Formation of the pavine ring system itself is thought to proceed through a cytochrome P450 mediated oxidative phenol coupling of (S)-reticuline, followed by intramolecular nucleophilic capture that closes the eight-membered bridge [9]. Although the responsible oxidase has not yet been cloned, isotope-labelling experiments in Cryptocarya chinensis cell cultures confirm incorporation of reticuline C-atoms into the pavine framework without skeletal rearrangement [2].

| Table 2. Enzymes implicated in the biosynthesis of caryachine |
| Step | Transformation | Enzyme | Enzyme Commission no. | Experimental evidence | Citation |
| | | | | | |
| Norcoclaurine → Coclaurine | O-methylation | Coclaurine O-methyltransferase | 2.1.1.116 | Recombinant assay | 24 |
| Coclaurine → N-methylcoclaurine | N-methylation | Coclaurine N-methyltransferase | 2.1.1.128 | Cell-free extract | 24 |
| N-methylcoclaurine → Reticuline | Hydroxylation + O-methylation | Cytochrome P450 hydroxylase and O-methyltransferase | 1.14.14.– and 2.1.1.104 | In-planta labelling | 24 |
| Reticuline → Pavine | Oxidative phenol coupling | Putative cytochrome P450 oxidase | Not yet assigned | Feeding studies | 45 |
| Pavine → Caryachine | N-methylation | Pavine N-methyltransferase | 2.1.1.300 | Purified enzyme kinetics | 33 25 36 |

XLogP3

2.8

Wikipedia

8-Methoxy-14-methyl-5,6,11,12-tetrahydro-2H-5,11-epiminobenzo[5',6']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-9-ol

Dates

Last modified: 02-18-2024

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